Majusanic acid E
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Overview
Description
Majusanic acid E is a naturally occurring abietane-type diterpenoid isolated from the roots of Illicium majus. This compound is part of a novel class of abietane diterpenoids, which are known for their complex structures and significant biological activities . This compound has garnered attention due to its potential therapeutic applications, particularly in antiviral and anticancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Majusanic acid E involves a series of selective oxidation and functionalization reactions. One of the key steps in its synthesis is the late-stage iron(III)-bTAML catalyzed Csp3–H functionalization . This method allows for the site-selective oxidation of unactivated C(sp3)–H bonds, which are prevalent in the complex structure of this compound . The reaction conditions typically involve the use of hydrogen peroxide (H2O2) or molecular oxygen (O2) as oxidants under mild conditions .
Industrial Production Methods
These methods often involve the use of semisynthetic approaches, where naturally occurring precursors are chemically modified to produce the desired compound .
Chemical Reactions Analysis
Types of Reactions
Majusanic acid E undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or molecular oxygen.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be carried out using reagents like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), molecular oxygen (O2), iron(III)-bTAML catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halides, alkoxides.
Major Products
The major products formed from these reactions include various functionalized derivatives of this compound, which can exhibit different biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Majusanic acid E involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the replication of certain viruses by interfering with viral enzymes and proteins . Additionally, its cytotoxic effects on tumor cells are believed to be mediated through the induction of apoptosis and inhibition of cell proliferation .
Comparison with Similar Compounds
Majusanic acid E is part of a broader class of abietane-type diterpenoids, which include compounds such as angustanoic acid E and jiadifenoic acid . These compounds share similar structural features, such as a tricyclic ring system and multiple stereocenters . this compound is unique in its specific functional groups and biological activities . For example, while angustanoic acid E also exhibits cytotoxicity against tumor cells, this compound has shown broader antiviral properties .
List of Similar Compounds
- Angustanoic acid E
- Jiadifenoic acid
- Majusanic acid D
- Majusanin B
This compound stands out due to its unique combination of structural complexity and diverse biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H28O3 |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(1S,4aS,10aR)-7-[(2S)-1-hydroxypropan-2-yl]-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid |
InChI |
InChI=1S/C20H28O3/c1-13(12-21)14-5-7-16-15(11-14)6-8-17-19(16,2)9-4-10-20(17,3)18(22)23/h5,7,11,13,17,21H,4,6,8-10,12H2,1-3H3,(H,22,23)/t13-,17-,19-,20+/m1/s1 |
InChI Key |
GOADHRDZJUNBQS-HSGBFHSBSA-N |
Isomeric SMILES |
C[C@H](CO)C1=CC2=C(C=C1)[C@]3(CCC[C@]([C@@H]3CC2)(C)C(=O)O)C |
Canonical SMILES |
CC(CO)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C(=O)O)C |
Origin of Product |
United States |
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